Enantiopure (2S) Solid vs. Racemic Oil: Physical Form Differentiation
The racemic mixture of methyl 2-(4-oxobenzotriazin-3(4H)-yl)propanoate is an oil at ambient temperature, whereas the (2S)-enantiomer can be obtained as a solid [1]. This physical-state difference directly impacts ease of handling, weighing accuracy, and long-term storage stability in a laboratory or production setting. The racemic oil has a reported Rf = 0.75 (silica gel, eluent system S2), whereas the enantiopure compound can be further characterized by specific optical rotation, enabling identity and enantiomeric excess verification .
| Evidence Dimension | Physical state at ambient temperature |
|---|---|
| Target Compound Data | Solid (enantiopure (2S)-methyl propanoate), exact melting point not publicly reported; available as NLT 98% pure solid |
| Comparator Or Baseline | Racemic methyl 3-(4-oxobenzotriazin-3(4H)-yl)propanoate (6b): oil, Rf = 0.75 (Method A, 87% yield) |
| Quantified Difference | Qualitative: solid vs. oil. The racemate is a viscous oil; the enantiopure form is a manipulable solid. |
| Conditions | Synthesis via one-pot diazotization/amino acid ester coupling; racemate characterized in CDCl₃ by ¹H/¹³C NMR; enantiopure material obtained via chiral pool (L-alanine methyl ester) |
Why This Matters
A solid physical form facilitates accurate weighing, reduces solvent entrapment, and improves long-term shelf stability compared to an oil, which is critical for reproducible screening and procurement decisions.
- [1] El Rayes, S. M.; Ali, I. A. I.; Fathalla, W.; Mahmoud, M. A. A. ACS Omega 2020, 5 (12), 6781–6791. Compound 6b (racemic propanoate) described as 'Oil (Method A, 87%)'. View Source
